molecular formula C11H21NO B12952787 3-Methyl-3-azaspiro[5.5]undecan-9-ol

3-Methyl-3-azaspiro[5.5]undecan-9-ol

Cat. No.: B12952787
M. Wt: 183.29 g/mol
InChI Key: YIKYGSKKSZGAQD-UHFFFAOYSA-N
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Description

3-Methyl-3-azaspiro[5.5]undecan-9-ol is a spirocyclic compound characterized by a nitrogen atom at the 3-position and a hydroxyl group at the 9-position within its bicyclic framework. Its unique structural features, including the spiro junction and functional group positioning, make it a promising candidate for pharmaceutical and biochemical research. The compound is synthesized via hydrogenation of its unsaturated precursor, 3-methyl-3-azaspiro[5.5]undec-7-en-9-one, using palladium on charcoal under high-pressure hydrogen (4.5 bar), yielding a 91% conversion to the saturated product . Key spectral data (¹H-NMR, ¹³C-NMR) confirm its structure, with distinct signals for the methyl group (δ 2.33 ppm) and carbonyl carbon (δ 211.9 ppm) .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-methyl-3-azaspiro[5.5]undecan-9-ol

InChI

InChI=1S/C11H21NO/c1-12-8-6-11(7-9-12)4-2-10(13)3-5-11/h10,13H,2-9H2,1H3

InChI Key

YIKYGSKKSZGAQD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CCC(CC2)O)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-ol typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows the formation of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of spirocyclic compounds like 3-Methyl-3-azaspiro[5.5]undecan-9-ol often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-azaspiro[5.5]undecan-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

3-Methyl-3-azaspiro[5.5]undecan-9-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-azaspiro[5.5]undecan-9-ol involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for the survival of the bacterium. The compound binds to the protein, disrupting its function and thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The spiro[5.5]undecane scaffold is versatile, with modifications in heteroatom placement, substituents, and functional groups significantly altering physicochemical and biological properties. Below is a detailed comparison:

Structural Analogs with Heteroatom Variations

Compound Name Structural Differences Unique Properties/Applications Reference
1-Oxa-9-azaspiro[5.5]undecan-3-ol Oxygen at 1-position, nitrogen at 9 Explored as anti-tuberculosis agents; distinct stereochemical effects on bioactivity
3-Oxa-9-azaspiro[5.5]undecane Oxygen replaces nitrogen at 3 Altered reactivity due to ether linkage; potential for industrial catalysis
3,9-Diazaspiro[5.5]undecane Dual nitrogen atoms at 3 and 9 GABA receptor modulation; neuropharmacological applications

Key Insight: The position of heteroatoms (N, O) dictates molecular polarity and target interactions.

Substituent-Driven Functional Comparisons

Compound Name Substituents/Functional Groups Bioactivity Highlights Reference
3-(2-Chloropyridine-4-carbonyl)-3-azaspiro[5.5]undecan-9-ol Chloropyridine-carbonyl moiety Broad reactivity (oxidation, substitution); used in antimicrobial studies
9-(3-Chloro-4-fluorophenoxy)-3-azaspiro[5.5]undecane Halogenated phenoxy group Enhanced lipophilicity; investigated for stability in drug delivery
Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride Methyl ester and hydrochloride salt Improved solubility; scaffold for protease inhibitors

Key Insight : Electron-withdrawing groups (e.g., chloropyridine in ) increase electrophilicity, favoring nucleophilic reactions, while methyl esters (e.g., ) enhance metabolic stability. The hydroxyl group in 3-Methyl-3-azaspiro[5.5]undecan-9-ol may confer antioxidant properties or modulate pharmacokinetics.

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